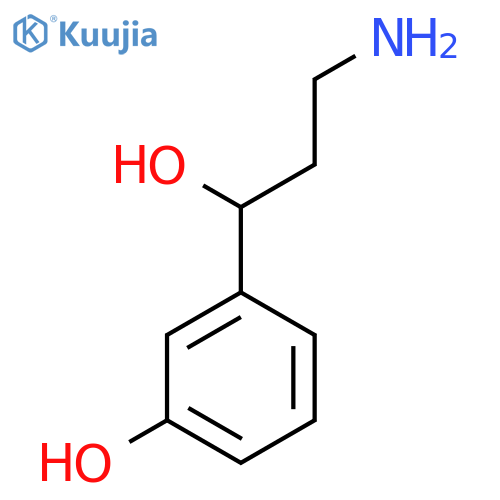

Cas no 2380-77-0 (3-(3-amino-1-hydroxypropyl)phenol)

2380-77-0 structure

商品名:3-(3-amino-1-hydroxypropyl)phenol

3-(3-amino-1-hydroxypropyl)phenol 化学的及び物理的性質

名前と識別子

-

- 3-(3-amino-1-hydroxypropyl)phenol

- EN300-1828685

- KZBMBOHJKGVYBS-UHFFFAOYSA-N

- SCHEMBL2150842

- 2380-77-0

-

- インチ: 1S/C9H13NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4-5,10H2

- InChIKey: KZBMBOHJKGVYBS-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC=C(C=1)O)CCN

計算された属性

- せいみつぶんしりょう: 167.094628657g/mol

- どういたいしつりょう: 167.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 66.5Ų

3-(3-amino-1-hydroxypropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828685-2.5g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1828685-0.1g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1828685-1g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 1g |

$1057.0 | 2023-09-19 | ||

| Enamine | EN300-1828685-0.05g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1828685-5.0g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 5g |

$2235.0 | 2023-05-26 | ||

| Enamine | EN300-1828685-10.0g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 10g |

$3315.0 | 2023-05-26 | ||

| Enamine | EN300-1828685-0.5g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1828685-0.25g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1828685-10g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1828685-1.0g |

3-(3-amino-1-hydroxypropyl)phenol |

2380-77-0 | 1g |

$770.0 | 2023-05-26 |

3-(3-amino-1-hydroxypropyl)phenol 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

2380-77-0 (3-(3-amino-1-hydroxypropyl)phenol) 関連製品

- 1189426-16-1(Sulfadiazine-13C6)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬